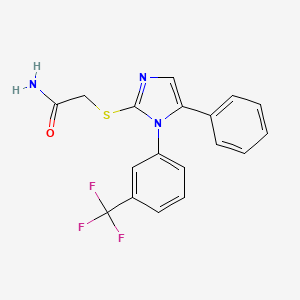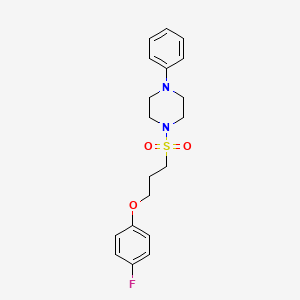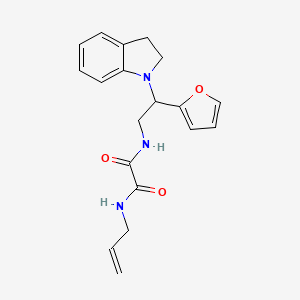
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as AFE, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFE is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is not fully understood, but it has been suggested that N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide may exert its effects through the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has also been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis. N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several advantages for lab experiments such as its small molecular size, which allows for easy penetration into cells and tissues. N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is also relatively stable and can be stored for extended periods. However, the limitations of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide. One potential direction is to investigate the potential of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide as a therapeutic agent for cancer, neuroprotection, and cardiovascular diseases. Another potential direction is to investigate the potential of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide as a tool for studying various signaling pathways and enzymes. Furthermore, the development of novel N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a small molecule that has been synthesized using various methods and has been studied for its potential applications in various fields. N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. The study of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several future directions, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been achieved using various methods such as the reaction of furan-2-carboxylic acid with indoline-1-carboxaldehyde, followed by the reaction with N-allyloxycarbonyl glycine and subsequent deprotection. Another method involves the reaction of furan-2-carboxylic acid with indoline-1-carboxaldehyde, followed by the reaction with N-allyloxycarbonyl glycine and subsequent cyclization.
Scientific Research Applications
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h2-8,12,16H,1,9-11,13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPVNWUFUHIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)

![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)
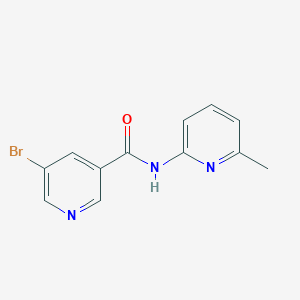

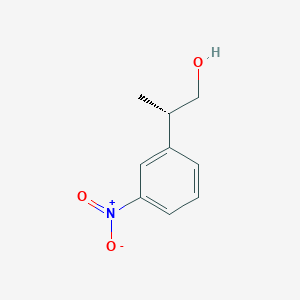
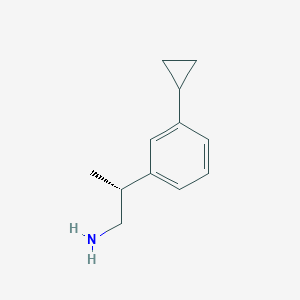
![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2909812.png)
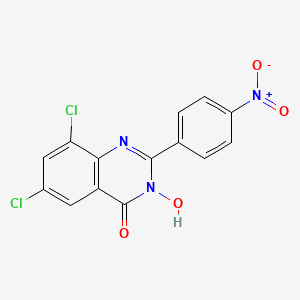
![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)
